Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)-
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Overview
Description
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- is a chemical compound that belongs to the class of benzo[b]thiophene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- typically involves the reaction of 5-chlorobenzo[b]thiophene-2-carboxylic acid with appropriate reagents to form the desired urea derivative. One common method involves the reaction of 5-chlorobenzo[b]thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the urea derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the benzo[b]thiophene ring .
Scientific Research Applications
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes.
Mechanism of Action
The mechanism of action of Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of the VEGFR2 receptor, inhibiting its activity and thereby exerting anticancer effects. The compound induces apoptosis and cell cycle arrest in cancer cells, contributing to its potential as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-diaryl urea derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Benzothiazole derivatives: These compounds also exhibit various biological activities, including anticancer, anti-inflammatory, and analgesic effects.
Uniqueness
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- is unique due to its specific substitution pattern on the benzo[b]thiophene ring, which imparts distinct chemical and biological properties. Its ability to inhibit VEGFR2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
23799-93-1 |
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Molecular Formula |
C10H9ClN2OS |
Molecular Weight |
240.71 g/mol |
IUPAC Name |
(5-chloro-1-benzothiophen-2-yl)methylurea |
InChI |
InChI=1S/C10H9ClN2OS/c11-7-1-2-9-6(3-7)4-8(15-9)5-13-10(12)14/h1-4H,5H2,(H3,12,13,14) |
InChI Key |
YWDIARFDMVOHBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)CNC(=O)N |
Origin of Product |
United States |
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